

Sodium 4-Methylpiperazine-1-carbodithioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: sodium 4-methylpiperazine-1-carbodithioate

Cat. No.: B1360433

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Introduction

Sodium 4-methylpiperazine-1-carbodithioate is a dithiocarbamate compound featuring a piperazine moiety. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as pesticides, vulcanization accelerators, and, notably, as ligands in coordination chemistry and as biologically active agents. The presence of the 4-methylpiperazine group can influence the compound's solubility, lipophilicity, and biological activity, making it a subject of interest in medicinal chemistry and drug development. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of **sodium 4-methylpiperazine-1-carbodithioate**, based on available scientific literature and data from analogous compounds.

Chemical Properties and Data

While specific experimental data for **sodium 4-methylpiperazine-1-carbodithioate** is not extensively available in the public domain, its properties can be reliably predicted based on the well-established chemistry of dithiocarbamates and piperazine derivatives.

Table 1: Physicochemical Properties of **Sodium 4-methylpiperazine-1-carbodithioate**

Property	Value	Source
CAS Number	5712-49-2	[1][2]
Molecular Formula	C6H11N2NaS2	[1]
Molecular Weight	198.28 g/mol	Calculated
Appearance	White to pale yellow solid (Predicted)	Analogy to similar dithiocarbamate salts[3]
Melting Point	>300 °C (Predicted)	Analogy to sodium morpholine- 4-carbodithioate[3]
Solubility	Soluble in water and polar organic solvents like ethanol and DMSO (Predicted)	General property of sodium dithiocarbamates

Table 2: Predicted Spectroscopic Data for **Sodium 4-methylpiperazine-1-carbodithioate**

Technique	Predicted Peaks/Signals
FT-IR (ν , cm^{-1})	~1480-1500 (C-N stretching, "thioureide band"), ~950-1050 (C=S stretching)
^1H NMR (D_2O , δ , ppm)	~3.8-4.0 (t, 4H, -N-CH ₂ -), ~2.8-3.0 (t, 4H, - N(CH ₃)-CH ₂ -), ~2.5 (s, 3H, -CH ₃)
^{13}C NMR (D_2O , δ , ppm)	~210 (N-CSS ⁻), ~55 (-N-CH ₂ -), ~53 (-N(CH ₃)- CH ₂ -), ~45 (-CH ₃)
Mass Spectrometry (m/z)	[M-Na] ⁻ at ~175.04, [M+H] ⁺ for the corresponding acid at ~177.06

Experimental Protocols

Synthesis of Sodium 4-methylpiperazine-1-carbodithioate

This protocol is based on the general synthesis of dithiocarbamates from secondary amines and carbon disulfide.[3]

Materials:

- 1-Methylpiperazine
- Carbon disulfide (CS₂)
- Sodium hydroxide (NaOH)
- Methanol
- Diethyl ether

Procedure:

- Dissolve 1-methylpiperazine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium hydroxide (1 equivalent) in methanol to the cooled amine solution while stirring.
- Continue stirring for 15-20 minutes at 0-5 °C.
- Slowly add carbon disulfide (1 equivalent) dropwise to the reaction mixture. A precipitate is expected to form.
- Allow the reaction to stir at room temperature for 2-4 hours.
- Collect the precipitate by vacuum filtration.
- Wash the solid product with cold diethyl ether to remove any unreacted starting materials.
- Dry the resulting white to pale yellow solid under vacuum to yield **sodium 4-methylpiperazine-1-carbodithioate**.

Characterization Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Acquire the FT-IR spectrum of the solid product using a KBr pellet or an ATR accessory.
- Record the spectrum in the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the C-N bond (thioureide band) and the C=S bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a sample of the synthesized compound in a suitable deuterated solvent, such as D_2O .
- Record the ^1H NMR and ^{13}C NMR spectra.
- Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure of the piperazine ring and the presence of the methyl and carbodithioate groups.

Mass Spectrometry:

- Obtain the mass spectrum of the compound using electrospray ionization (ESI) in both positive and negative ion modes.
- Analyze the mass-to-charge ratio (m/z) of the molecular ions to confirm the molecular weight of the carbodithioate anion.

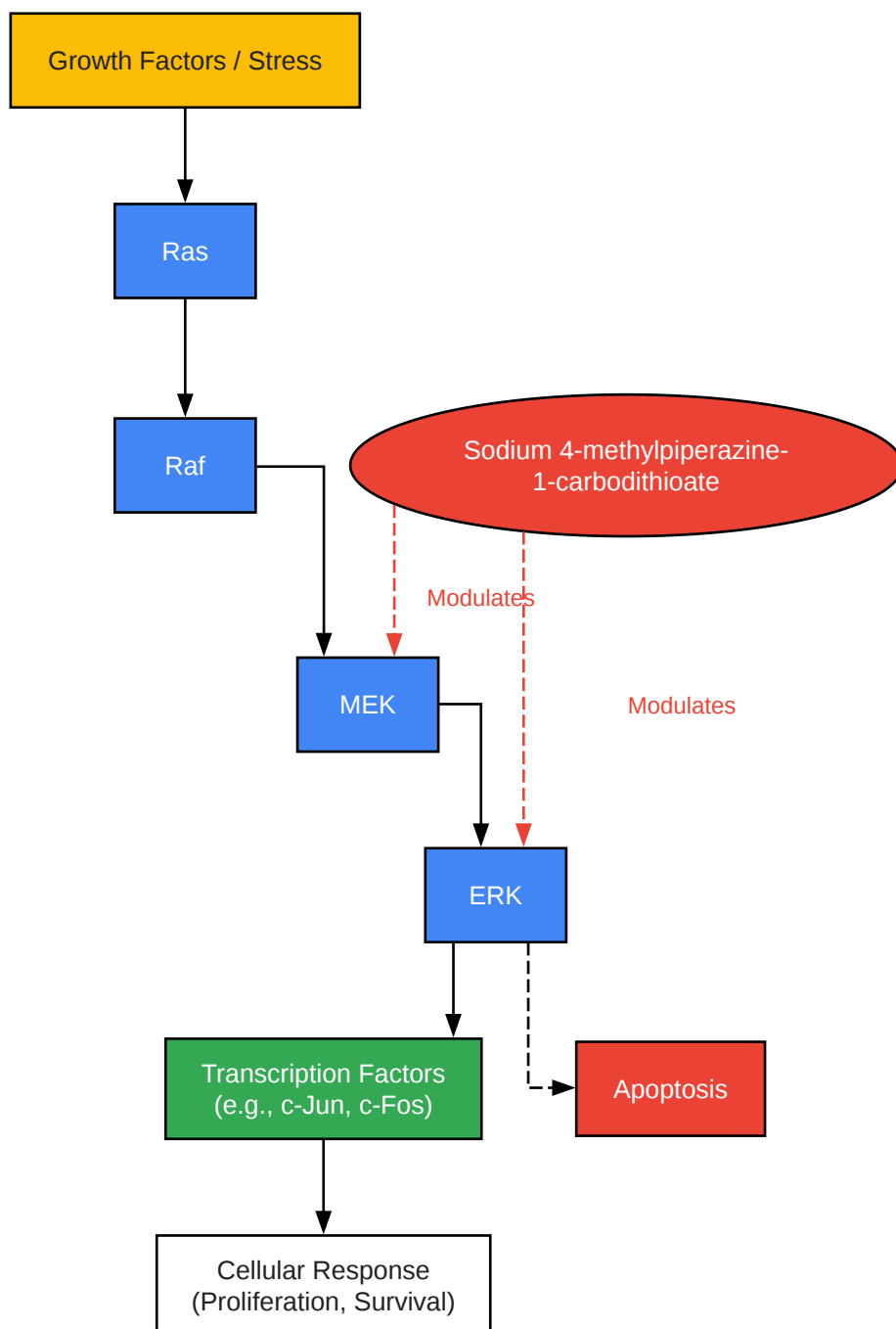
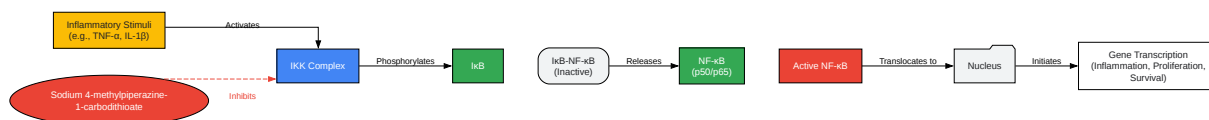
Potential Biological Activity and Signaling Pathways

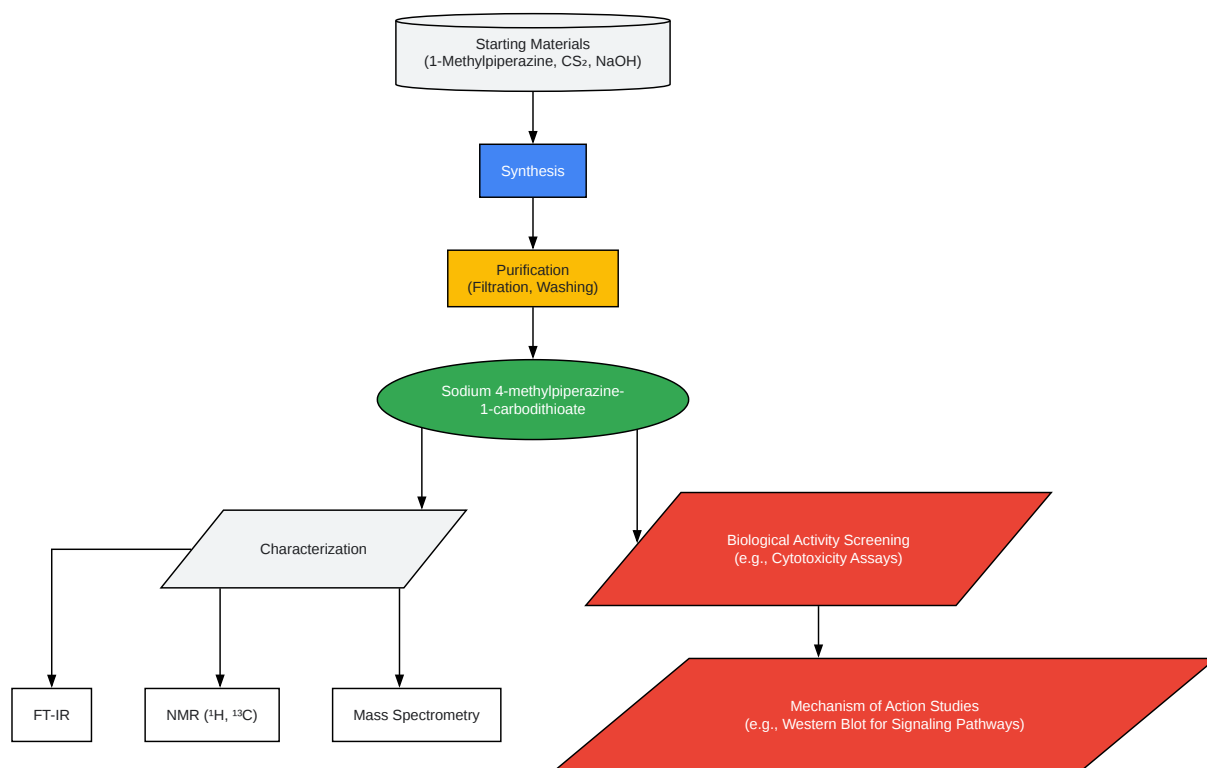
Dithiocarbamates are known to exhibit a range of biological activities, often attributed to their ability to chelate metal ions and interact with sulfhydryl groups in proteins. Piperazine derivatives are also prevalent in many classes of therapeutic agents. The combination of these two moieties in **sodium 4-methylpiperazine-1-carbodithioate** suggests potential for interesting biological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of dithiocarbamates and piperazine-containing compounds. Dithiocarbamates can induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the inhibition of the proteasome and the generation of reactive oxygen species (ROS).

One of the key signaling pathways implicated in cancer development and progression is the Nuclear Factor-kappa B (NF- κ B) pathway. Dithiocarbamates have been shown to be potent inhibitors of NF- κ B activation.





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- To cite this document: BenchChem. [Sodium 4-Methylpiperazine-1-carbodithioate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360433#chemical-properties-of-sodium-4-methylpiperazine-1-carbodithioate]

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